6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex heterocyclic compound that combines benzothiazole, piperazine, and pyrimidine moieties. These structural units are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzothiazole ring, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the piperazine moiety, affecting the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, with modifications on the benzothiazole, piperazine, or pyrimidine rings. These derivatives can exhibit different biological activities and pharmacological profiles .
Scientific Research Applications
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and tuberculosis due to its ability to inhibit specific enzymes and pathways
Industry: Utilized in the development of new materials with unique properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyrimidine group.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Contains similar structural elements but with different substituents on the piperazine ring
Uniqueness
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to the presence of the pyrimidine ring, which imparts distinct biological activities and pharmacological properties. This structural feature allows for more diverse interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H20N6S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H20N6S/c1-21(2)15-11-16(19-12-18-15)22-7-9-23(10-8-22)17-20-13-5-3-4-6-14(13)24-17/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
KSRNDSXXGZJSPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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